1-Boc-3-aminopiperidine
Overview
Description
1-Boc-3-aminopiperidine, also known as tert-butyl 3-aminopiperidine-1-carboxylate, is a valuable intermediate in organic synthesis. It is a derivative of piperidine, a six-membered heterocyclic compound containing one nitrogen atom. The compound is widely used in the pharmaceutical industry for the synthesis of various bioactive molecules, including dipeptidyl peptidase IV inhibitors, which are used in the treatment of type 2 diabetes .
Mechanism of Action
Target of Action
The primary target of 1-Boc-3-aminopiperidine is the enzyme ω-transaminase . This enzyme plays a crucial role in the synthesis of the compound, acting as a catalyst in the reaction .
Mode of Action
This compound interacts with its target, the ω-transaminase, through a process of covalent immobilization on an epoxy resin modified with ethylenediamine (EDA) . A second functional group (−NH 3+) is introduced to rapidly adsorb ω-transaminase, which is further rigidified by multipoint covalent attachment to the modified resin .
Biochemical Pathways
The synthesis of this compound involves the ω-transaminase pathway . The ω-transaminase enzyme catalyzes the reaction, leading to the production of this compound . The downstream effects of this pathway result in the synthesis of this compound, which is a key intermediate for several novel inhibitors .
Pharmacokinetics
The synthesis process suggests that the compound has high binding efficiency (>95%) and activity recovery (75%) . This indicates that the compound may have good bioavailability, but further studies are needed to confirm this.
Result of Action
The result of the action of this compound is the synthesis of the compound itself . The compound is synthesized with a high conversion rate (95%) within 10 minutes of residence time in a continuous flow system . The system can be continuously operated for 24 hours, achieving a space–time yield of 930.73 g·L –1 ·day –1 .
Action Environment
The action of this compound is influenced by the environment in which the reaction takes place. The continuous flow system used for the synthesis provides a controlled environment that allows for high efficiency and stability . The immobilized ω-transaminase used in the reaction is stable with 90% residual activity after 15 reuse cycles , indicating that the enzyme is robust in this environment.
Preparation Methods
The synthesis of 1-Boc-3-aminopiperidine can be achieved through several methods:
-
Amination of 1-Boc-3-piperidone: : This method involves the amination of the prochiral precursor 1-Boc-3-piperidone using immobilized ω-transaminases, isopropylamine as the amine donor, and pyridoxal-5’-phosphate as a cofactor. This approach provides high yield and enantiomeric excess .
-
Chiral Resolution: : Starting from N-Cbz-3-piperidinecarboxylic acid, chiral resolution with R-phenylethylamine is performed to obtain a compound, which undergoes acid-amide condensation, Hofmann degradation, and protection with di-tert-butyl dicarbonate, followed by hydrogenation and Cbz-removal to yield ®-3-Boc-aminopiperidine .
Chemical Reactions Analysis
1-Boc-3-aminopiperidine undergoes various chemical reactions, including:
Substitution Reactions: The amino group can participate in nucleophilic substitution reactions, forming new carbon-nitrogen bonds.
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, altering the oxidation state of the nitrogen atom.
Protection and Deprotection: The Boc group can be removed under acidic conditions, revealing the free amine, which can then be further functionalized.
Common reagents used in these reactions include sodium hypochlorite, formamide, and various acids and bases. Major products formed from these reactions include substituted piperidines and other nitrogen-containing heterocycles .
Scientific Research Applications
1-Boc-3-aminopiperidine has numerous applications in scientific research:
Pharmaceuticals: It is a key intermediate in the synthesis of dipeptidyl peptidase IV inhibitors, which are used as antidiabetic agents.
Organic Synthesis: The compound is used as a building block for the synthesis of various bioactive molecules and complex heterocycles.
Biocatalysis: It is used in biocatalytic processes involving ω-transaminases for the production of chiral amines.
Comparison with Similar Compounds
1-Boc-3-aminopiperidine can be compared with other similar compounds, such as:
1-Boc-4-aminopiperidine: This compound is used in the synthesis of arylated piperidines and shares similar reactivity with this compound.
1-Boc-3-piperidone: A precursor in the synthesis of this compound, it undergoes amination to form the target compound.
The uniqueness of this compound lies in its specific substitution pattern on the piperidine ring, which imparts distinct reactivity and synthetic utility compared to its analogs .
Properties
IUPAC Name |
tert-butyl 3-aminopiperidine-1-carboxylate | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H20N2O2/c1-10(2,3)14-9(13)12-6-4-5-8(11)7-12/h8H,4-7,11H2,1-3H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AKQXKEBCONUWCL-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CCCC(C1)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H20N2O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
200.28 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
184637-48-7, 144243-24-3 | |
Record name | 1-Boc-3-aminopiperidine | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | 1-BOC-3-Aminopiperidine | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods I
Procedure details
Synthesis routes and methods II
Procedure details
Synthesis routes and methods III
Procedure details
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What makes 1-Boc-3-aminopiperidine a valuable building block in organic synthesis?
A: this compound is a particularly useful synthetic intermediate because it can be synthesized from a biorenewable feedstock, L-arginine []. This chiral molecule features both a Boc-protected amine and a free amine, allowing for selective derivatization at either position. This versatility makes it highly attractive for constructing complex molecules, especially in medicinal chemistry where piperidine rings are prevalent.
Q2: How can the C5 position of this compound be selectively modified?
A: Researchers have developed a palladium-catalyzed C5(sp3)-H arylation method that leverages a bidentate directing group []. By reacting 1-Boc-3-(picolinoylamino)piperidine with iodo(hetero)arenes in the presence of a palladium catalyst, selective arylation at the C5 position is achieved with cis-stereospecificity. This method offers a powerful tool for introducing diverse aryl substituents onto the piperidine scaffold.
Q3: Can this compound be used as a starting material for the synthesis of pharmaceuticals?
A: Yes, one notable application is the synthesis of (S)-1-Boc-3-aminopiperidine, a key intermediate in the production of various pharmaceutical compounds []. This enantiomer can be efficiently produced using an immobilized ω-transaminase in a continuous flow system, highlighting the potential for biocatalytic approaches in synthesizing this valuable chiral building block for drug development.
Q4: What novel ω-transaminase has shown promise in the production of (S)-1-Boc-3-aminopiperidine?
A: Researchers identified a novel ω-transaminase, ATA-W12, derived from Caulobacter sp., which exhibits excellent activity and stability in converting 1-Boc-3-piperidone to (S)-1-Boc-3-aminopiperidine []. This enzyme shows high conversion rates (85.84%) even at high substrate concentrations (20 mmol/L) and displays remarkable stability, retaining full activity for 168 hours at 40°C. These characteristics make ATA-W12 a promising candidate for the industrial-scale production of (S)-1-Boc-3-aminopiperidine.
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.